Trimedlure

Catalog No.
S11145685
CAS No.
7771-58-6
M.F
C12H21ClO2
M. Wt
232.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimedlure

CAS Number

7771-58-6

Product Name

Trimedlure

IUPAC Name

tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate

Molecular Formula

C12H21ClO2

Molecular Weight

232.74 g/mol

InChI

InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3

InChI Key

APMORJJNVZMVQK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1C(=O)OC(C)(C)C)Cl

Trimedlure is a synthetic chemical compound primarily utilized as an attractant for the Mediterranean fruit fly, Ceratitis capitata. This compound plays a significant role in agricultural pest management, particularly in monitoring and controlling populations of this notorious pest. Trimedlure consists of a mixture of eight isomers of tert-butyl esters derived from 4- and 5-chloro-2-methylcyclohexanecarboxylic acids. Its IUPAC name is tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate, and it has the CAS Registry Number 12002-53-8. The compound acts as a synthetic pheromone that specifically attracts male Mediterranean fruit flies, making it an effective tool in pest control strategies.

Involving Trimedlure are esterification and hydrolysis. During its synthesis, Trimedlure is produced through the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with tert-butyl alcohol, typically facilitated by acid catalysts. This reaction yields a mixture of isomers that are essential for its attractiveness to the target insect .

In addition to esterification, Trimedlure can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester bonds and resulting in the formation of the corresponding carboxylic acids and alcohols. The stability of Trimedlure under normal temperature conditions has been noted, with no known reactivity hazards associated with it .

Trimedlure exhibits specific biological activity as an attractant for male Mediterranean fruit flies. Research indicates that structural modifications to Trimedlure can significantly influence its attractiveness. The presence of specific substituents, particularly the 2-methyl group, plays a crucial role in maintaining high levels of attraction to these pests. Studies have shown that Trimedlure is highly volatile compared to other lures, enhancing its effectiveness in field applications.

The compound is also noted for its dual function in formulations where it serves not only as an attractant but also as a component that can inhibit crystallization in storage conditions, thereby extending its effective lifespan .

The synthesis of Trimedlure involves several steps:

  • Esterification: The primary method involves reacting 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with tert-butyl alcohol in the presence of acid catalysts.
  • Purification: Following synthesis, purification steps such as distillation and crystallization are employed to isolate the desired isomers.
  • Industrial Production: In industrial settings, continuous flow reactors are often used to ensure consistent quality and yield during production.

Trimedlure is extensively used in agricultural pest management programs aimed at controlling populations of the Mediterranean fruit fly. Its applications include:

  • Monitoring: Used in traps to monitor fruit fly populations.
  • Control: Employed in integrated pest management strategies to reduce fruit fly damage to crops.
  • Research: Investigated for developing new formulations and delivery systems that enhance its effectiveness and longevity in field applications.

Research has explored the interaction between Trimedlure and other compounds to improve its efficacy as an attractant. Studies indicate that combining Trimedlure with other lures can enhance surveillance sensitivity for Mediterranean fruit flies, suggesting potential synergistic effects when used together. This research focuses on how different compounds can work together to optimize pest control strategies.

Several compounds share similar properties with Trimedlure regarding their use as insect attractants:

Compound NameChemical StructureUnique Features
Methyl EugenolA phenolic compoundNatural compound derived from clove oil
CuelureA synthetic compoundEffective against fruit flies but less volatile than Trimedlure
GeraniolA natural monoterpenoid alcoholUsed in various applications beyond pest control
ZingeroneA phenolic compound found in gingerAttracts specific insect species

What sets Trimedlure apart from these compounds is its specific effectiveness against Ceratitis capitata, making it a targeted solution for managing this particular pest. Additionally, its unique mixture of isomers contributes to its high volatility and attractiveness compared to other synthetic lures.

IUPAC Nomenclature and Systematic Classification

Trimedlure is systematically named tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate, reflecting its cyclohexane backbone substituted with chlorine, methyl, and tert-butyl ester groups. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the carboxylate functional group at position 1, with chloro and methyl substituents at positions 4 and 2, respectively. The tert-butyl moiety, a branched alkyl group, is appended via an ester linkage.

The molecular formula C₁₂H₂₁ClO₂ corresponds to a molar mass of 232.75 g/mol. As a synthetic semiochemical, Trimedlure falls under the broader category of cyclohexanecarboxylate esters, specifically designed to mimic natural insect attractants. Its classification as a kairomone analog arises from its ability to exploit the olfactory preferences of male Ceratitis capitata, facilitating targeted pest detection.

Molecular Architecture: Cyclohexane Ring Substitutions and Stereoisomerism

The cyclohexane ring in Trimedlure adopts a chair conformation, minimizing steric strain between substituents. Key substitutions include:

  • A chlorine atom at position 4 (axial or equatorial, depending on isomer).
  • A methyl group at position 2, adjacent to the carboxylate functionality.
  • A tert-butyl ester at position 1, providing steric bulk that influences volatility and binding affinity.

Trimedlure exists as a mixture of eight stereoisomers, comprising four trans (A, B₁, B₂, C) and four cis (V, W, X, Y) configurations. Isomer C, a trans derivative, exhibits the highest attractancy for Mediterranean fruit flies due to optimal spatial alignment with chemoreceptors. The stereochemical complexity necessitates chiral resolution techniques, such as enantioselective gas chromatography, to isolate bioactive forms.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic studies of Trimedlure remain limited in published literature. However, computational models suggest that the tert-butyl group stabilizes the equatorial position of the carboxylate moiety, while chlorine and methyl substituents influence ring puckering. Nuclear magnetic resonance (NMR) data corroborate a chair conformation with axial chlorine in the most bioactive isomer, as evidenced by coupling constants and nuclear Overhauser effects.

Conformational ParameterValue/Description
Ring puckering amplitude0.5–0.7 Å (chair conformation)
Dihedral angles (C1-C2-C3-C4)55–60° (gauche interactions)

The absence of single-crystal X-ray diffraction data represents a gap in current structural characterization efforts, highlighting an area for future research.

Spectroscopic Fingerprinting for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of Trimedlure reveal distinct signals for key substituents:

  • tert-butyl group: Singlet at δ 1.2 ppm (9H, (CH₃)₃C).
  • Chlorine-proximal protons: Multiplet at δ 3.9–4.1 ppm (1H, CHCl).
  • Methyl group: Doublet at δ 1.4 ppm (3H, CH₃).

¹³C NMR identifies the carbonyl carbon at δ 172.5 ppm (C=O) and quaternary carbons in the tert-butyl group (δ 27.8–28.5 ppm). Two-dimensional correlation spectroscopy (COSY) confirms connectivity between adjacent ring protons, resolving ambiguities in substitution patterns.

Infrared (IR) Spectroscopy

IR spectra exhibit characteristic absorption bands:

  • Ester carbonyl stretch: 1720–1740 cm⁻¹ (C=O).
  • C-Cl stretch: 550–650 cm⁻¹.
  • Methyl deformation: 1380–1395 cm⁻¹ (CH₃).

Mass Spectrometry (MS)

Electron ionization (EI-MS) fragments Trimedlure into key ions:

  • Molecular ion: m/z 232.75 (M⁺, low abundance).
  • Base peak: m/z 57 [(CH₃)₃C⁺].
  • Chlorine isotope pattern: m/z 149/151 (C₇H₁₀ClO₂⁺).

The synthesis of trimedlure involves the acid-catalyzed esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with tert-butyl alcohol to form the corresponding tert-butyl esters . This reaction follows the classical Fischer esterification mechanism, which proceeds through a six-step process characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [13].

The mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, forming an oxonium ion intermediate [13] [36]. This protonation significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by tert-butyl alcohol [9]. The nucleophilic addition of tert-butyl alcohol to the protonated carbonyl results in the formation of a tetrahedral intermediate [13].

Subsequent proton transfer steps involve the deprotonation of the alcohol hydroxyl group followed by protonation of one of the original carboxylic acid hydroxyl groups [13]. This sequence creates a good leaving group in the form of water. The elimination of water from the tetrahedral intermediate generates the protonated ester, which is then deprotonated to yield the final tert-butyl ester product [13] [36].

The acid-catalyzed formation of tert-butyl esters presents unique mechanistic considerations compared to other esterification reactions. The cleavage of tert-butyl esters under acidic conditions follows a pathway involving the formation of a tert-butyl cation due to the stability of this tertiary carbocation through hyperconjugation effects [9]. This mechanistic pathway makes tert-butyl esters particularly valuable as protecting groups in organic synthesis [37].

Industrial production of trimedlure employs continuous esterification processes at temperatures ranging from 80 to 120 degrees Celsius under atmospheric or slightly elevated pressure [2]. The reaction typically requires a molar excess of tert-butyl alcohol, commonly in a 3:1 ratio relative to the carboxylic acid substrate, to drive the equilibrium toward ester formation [2]. Catalyst concentrations of 5 to 10 percent by weight of concentrated sulfuric acid are commonly employed to achieve acceptable reaction rates [2].

Isomer Separation Techniques: Chromatographic Resolution of 4-/5-Chloro Derivatives

Trimedlure exists as a complex mixture of eight distinct isomers derived from the 4- and 5-chloro-2-methylcyclohexanecarboxylic acid precursors [14]. These isomers include four trans configurations designated as trimedlure-A, trimedlure-B1, trimedlure-B2, and trimedlure-C, along with four cis configurations labeled as trimedlure-V, trimedlure-W, trimedlure-X, and trimedlure-Y [19].

Semi-preparative high-performance liquid chromatography on 5-micrometer silica columns has been developed for the isolation of gram quantities of individual trimedlure isomers [14] [15]. The chromatographic separation exploits the subtle differences in polarity and molecular geometry between the various isomers. The trans isomers generally elute earlier than their corresponding cis counterparts due to their more compact molecular conformations [15].

IsomerConfigurationChlorine PositionRelative Abundance (%)Retention Time (min)Biological Activity
TML-Atrans4-axial2512.5High
TML-B1trans4-equatorial1813.2Moderate
TML-B2trans5-equatorial1514.1Low
TML-Ctrans5-axial1214.8High
TML-Vcis4-1015.5Low
TML-Wcis5-816.2Moderate
TML-Xcis4-716.8Low
TML-Ycis5-517.4Low

The separation of the eight trimedlure isomers requires careful optimization of mobile phase composition and gradient conditions [14]. Typical separations employ hexane-ethyl acetate gradient systems with varying ratios to achieve baseline resolution of all components [15]. The most challenging separations involve the resolution of closely related epimers such as trimedlure-A and trimedlure-B1, which differ only in the axial versus equatorial orientation of the chlorine substituent [19].

Gas chromatographic analysis using capillary columns provides complementary separation capabilities for trimedlure isomer analysis [19]. Supelcowax 10 capillary columns with 60-meter length and 0.25-millimeter internal diameter demonstrate excellent resolution of the isomeric mixture [19]. Gas chromatographic methods offer superior quantitative precision compared to high-performance liquid chromatography for routine analytical applications [29].

The biological activity of individual trimedlure isomers varies significantly, with the trans isomers generally exhibiting higher attractant potency for Mediterranean fruit flies compared to the cis isomers [19]. Among the trans isomers, those with axial chlorine substituents show enhanced biological activity relative to their equatorial counterparts [19]. This structure-activity relationship provides the scientific basis for optimizing synthetic procedures to maximize the formation of the most biologically active isomers.

Continuous Flow Reactor Optimization for Scalable Synthesis

Continuous flow reactor technology represents a significant advancement in the scalable synthesis of trimedlure, offering superior control over reaction parameters and improved product quality compared to traditional batch processes [21] [23]. Flow microreactor systems enable precise temperature control, enhanced mass transfer, and reduced reaction times through optimized residence time distribution [23].

The implementation of continuous flow esterification for trimedlure synthesis typically employs tubular reactors with internal diameters ranging from 1 to 5 millimeters [21]. These microreactors facilitate excellent heat transfer characteristics, enabling rapid heating and cooling cycles that are impractical in larger batch reactors [21]. Temperature control within ±1 degree Celsius is routinely achievable in flow systems, compared to ±5 degrees Celsius in conventional batch reactors [21].

ParameterBatch ProcessOptimized FlowImprovement Factor
Temperature (°C)80-12090-1101.1x
Pressure (bar)15-155-15x
Flow Rate (mL/min)N/A0.15-0.25Continuous
Residence Time (min)120-18010-158-12x faster
Catalyst Concentration (%)5-102-52-5x reduction
Alcohol:Acid Ratio3:12:11.5x reduction
Conversion (%)75-8590-951.1-1.2x
Selectivity (%)85-9092-961.1x

Flow reactor optimization for trimedlure synthesis focuses on maximizing conversion while minimizing the formation of undesired side products [21]. Residence times of 10 to 15 minutes at temperatures between 90 and 110 degrees Celsius provide optimal balance between reaction rate and product selectivity [21]. Elevated pressures of 5 to 15 bar suppress the volatilization of reactants and products, improving overall conversion efficiency [24].

The continuous nature of flow processing enables real-time monitoring and adjustment of reaction parameters [24]. In-line analytical techniques such as infrared spectroscopy and refractive index measurement provide immediate feedback on conversion rates and product composition [24]. This capability allows for dynamic optimization of operating conditions to maintain consistent product quality throughout extended production campaigns [21].

Continuous flow reactors demonstrate superior scalability compared to batch processes through numbering-up strategies rather than scaling-up individual reactor units [21]. Multiple parallel microreactors can be operated simultaneously to achieve desired production volumes while maintaining the advantageous heat and mass transfer characteristics of small-scale units [21]. This approach eliminates many of the scale-up challenges associated with traditional batch chemical manufacturing [23].

Thermodynamic Stability: Thermal Decomposition Pathways

Trimedlure exhibits complex thermal decomposition behavior characterized by temperature-dependent degradation pathways that significantly impact its functional stability in field applications. The compound demonstrates a fundamental relationship between temperature and molecular integrity, with thermal decomposition processes beginning at relatively moderate temperatures [1].

The thermal decomposition of Trimedlure follows first-order kinetics, as evidenced by field studies examining weight loss patterns under controlled temperature conditions. Research has demonstrated that the compound's thermal stability is governed by activation energy barriers that determine the rate of molecular breakdown [2]. The decomposition process appears to be initiated through the weakening of ester bonds within the molecular structure, particularly affecting the tert-butyl ester group that characterizes the compound's chemical identity [3].

Field studies have revealed that Trimedlure exhibits accelerated decomposition rates at elevated temperatures, with the release rate showing a direct relationship to ambient temperature conditions. At temperatures of 15°C, 25°C, and 35°C, progressive increases in decomposition rates were observed, with the compound demonstrating significantly higher volatility and subsequent decomposition at the highest temperature tested [2]. This temperature-dependent behavior indicates that thermal energy provides the activation necessary to overcome molecular binding forces within the compound structure.

The thermal decomposition pathway of Trimedlure appears to involve multiple stages, beginning with the destabilization of the ester linkage connecting the cyclohexane ring system to the tert-butyl group. This initial decomposition step is followed by ring fragmentation and the formation of smaller molecular fragments [4]. The activation energy for these thermal decomposition processes has been estimated to fall within ranges consistent with ester hydrolysis reactions, suggesting that the primary decomposition mechanism involves the cleavage of the carboxylate ester bond [1].

Temperature effects on Trimedlure stability demonstrate clear Arrhenius-type behavior, where increased thermal energy facilitates more rapid molecular breakdown. Studies conducted under bioclimatic chamber conditions revealed that weight loss from polymer dispensers increased exponentially with temperature, following classical thermal decomposition kinetics [2]. The compound's thermal stability profile indicates that storage and application conditions must be carefully controlled to maintain effective concentrations over extended periods.

Solubility Parameters and Partition Coefficients (LogP)

Trimedlure exhibits distinctive solubility characteristics that reflect its lipophilic molecular structure and determine its environmental fate and bioavailability. The compound demonstrates a logarithmic partition coefficient (LogP) value of 4.6, indicating strong preference for lipophilic environments over aqueous phases [5]. This high LogP value positions Trimedlure as a highly lipophilic compound, suggesting significant potential for bioaccumulation and preferential partitioning into organic matrices.

The octanol-water partition coefficient represents a fundamental physicochemical parameter that governs the compound's distribution behavior in environmental systems. With a LogP value of 4.6, Trimedlure demonstrates approximately 40,000-fold greater solubility in octanol compared to water, reflecting the compound's strong affinity for lipophilic environments [5]. This partitioning behavior is consistent with the molecular structure, which contains a large tert-butyl group and chlorinated cyclohexane ring system that contribute to its hydrophobic character.

Solubility studies have demonstrated that Trimedlure shows limited water solubility, being essentially insoluble in aqueous systems while maintaining good solubility in most organic solvents [6]. The compound's solubility profile indicates preferential dissolution in nonpolar and weakly polar organic solvents, including hexanes and chloroform, while showing poor solubility in highly polar solvents such as water and methanol [6]. This solubility pattern reflects the predominantly nonpolar character of the molecular structure.

Hansen solubility parameters for Trimedlure would be expected to show high dispersive interactions, moderate polar interactions, and minimal hydrogen bonding contributions based on the molecular structure. The presence of the chlorine substituent and ester functionality provides some polar character, while the large tert-butyl group and cyclohexane ring contribute primarily dispersive interactions [6]. The compound's inability to participate significantly in hydrogen bonding, due to the absence of suitable donor groups, limits its solubility in protic solvents.

The high partition coefficient has significant implications for the compound's environmental behavior and biological activity. The strong lipophilic character suggests that Trimedlure will readily partition into biological membranes and lipophilic compartments, which may contribute to its effectiveness as an insect attractant while also indicating potential for bioaccumulation [5]. This partitioning behavior also influences the compound's persistence in environmental matrices and its potential for long-range transport.

Volatility Profiles: Vapor Pressure-Temperature Relationships

Trimedlure demonstrates significant volatility characteristics that are fundamental to its function as an insect attractant, with vapor pressure showing strong temperature dependence following classical thermodynamic relationships. The compound exhibits a vapor pressure of 0.00302 mmHg at 25°C, indicating moderate volatility under ambient conditions [1]. This vapor pressure profile enables effective vapor-phase transport while maintaining sufficient persistence for practical field applications.

The temperature dependence of Trimedlure vapor pressure follows Clausius-Clapeyron behavior, with exponential increases in volatility corresponding to linear increases in absolute temperature. Field studies have demonstrated that release rates increase dramatically with temperature, showing approximately four-fold increases in release rates when temperature increases from 15°C to 35°C [2]. This strong temperature sensitivity reflects the compound's relatively low enthalpy of vaporization compared to less volatile compounds.

Vapor pressure-temperature relationships for Trimedlure can be described using Antoine equation parameters, although specific coefficients for this compound have not been extensively documented in the literature. Based on analogous compounds with similar molecular weights and structural features, the compound would be expected to show Antoine equation behavior with temperature-dependent vapor pressure following logarithmic relationships [7]. The boiling point range of 107-113°C provides an anchor point for extrapolating vapor pressure behavior across relevant temperature ranges [4].

The volatility profile of Trimedlure demonstrates that it belongs to the class of semi-volatile organic compounds, with sufficient vapor pressure to enable gas-phase transport while maintaining condensed-phase stability under normal storage conditions. Comparative studies with other insect attractants have shown that Trimedlure exhibits higher volatility than many competing compounds, which contributes to its effectiveness in field applications but may also limit its persistence [8]. The compound's volatility characteristics require careful consideration in formulation design to balance effectiveness with longevity.

Environmental factors significantly influence Trimedlure volatility, with temperature being the primary driver of vapor pressure changes. Humidity effects appear to be minimal due to the compound's hydrophobic character, while air movement can significantly enhance volatilization rates by reducing vapor concentrations near emission surfaces [9]. These volatility characteristics determine optimal deployment strategies for maximizing attractant effectiveness while minimizing application frequency requirements.

Environmental Degradation Kinetics (Hydrolysis, Photolysis)

Trimedlure undergoes environmental degradation through multiple pathways, with hydrolysis and photolysis representing the primary degradation mechanisms under ambient conditions. The compound's ester functionality makes it susceptible to hydrolytic cleavage, while its organic structure renders it vulnerable to photochemical degradation processes [10]. Understanding these degradation pathways is essential for predicting environmental persistence and optimizing application strategies.

Hydrolysis represents a significant degradation pathway for Trimedlure, particularly under alkaline conditions where ester bonds are susceptible to nucleophilic attack by hydroxide ions. The hydrolysis reaction involves the cleavage of the ester bond connecting the cyclohexane carboxylic acid moiety to the tert-butyl alcohol group, resulting in the formation of the corresponding carboxylic acid and alcohol products . The hydrolysis rate is pH-dependent, with faster degradation occurring under alkaline conditions compared to neutral or acidic environments.

The hydrolysis kinetics of Trimedlure follow pseudo-first-order behavior under environmental conditions, with rate constants dependent on temperature, pH, and ionic strength. Laboratory studies suggest that the compound demonstrates moderate hydrolytic stability under neutral conditions, with half-lives extending to weeks or months depending on environmental factors [10]. However, under alkaline conditions or elevated temperatures, hydrolysis rates increase significantly, potentially limiting the compound's environmental persistence.

Photolysis represents another important degradation pathway for Trimedlure, particularly under direct sunlight exposure. The compound's aromatic and carbonyl functionalities can absorb ultraviolet radiation, leading to photochemical reactions that result in molecular fragmentation and degradation [12]. Studies have demonstrated that volatile organic compounds like Trimedlure are susceptible to photodegradation when exposed to environmental UV radiation, with degradation rates dependent on light intensity and wavelength.

The photodegradation of Trimedlure appears to involve multiple reaction pathways, including direct photolysis through UV absorption and indirect photolysis mediated by reactive oxygen species generated in the presence of photosensitizers. Field observations have indicated that Trimedlure can be degraded by environmental factors including temperature, humidity, and light exposure [12]. The photochemical degradation rate is influenced by factors such as light intensity, atmospheric composition, and the presence of photosensitizing compounds.

Environmental degradation kinetics studies have revealed that Trimedlure persistence is highly dependent on application conditions and environmental factors. Under controlled laboratory conditions, the compound demonstrates reasonable stability, while field conditions can significantly accelerate degradation rates through combined effects of temperature, light, and moisture [9]. These degradation characteristics necessitate careful consideration of application timing and frequency to maintain effective concentrations throughout the intended monitoring period.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

232.1230076 g/mol

Monoisotopic Mass

232.1230076 g/mol

Heavy Atom Count

15

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester: ACTIVE

Dates

Last modified: 08-08-2024

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